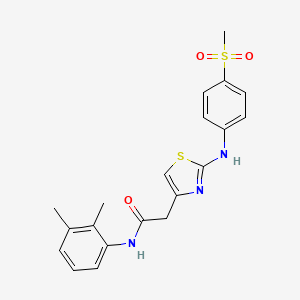
N-(2,3-dimethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide
描述
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-4-6-18(14(13)2)23-19(24)11-16-12-27-20(22-16)21-15-7-9-17(10-8-15)28(3,25)26/h4-10,12H,11H2,1-3H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWIWMDRSZNXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,3-dimethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 358.45 g/mol
The presence of the thiazole ring is noteworthy, as thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that thiazole-containing compounds exhibit significant antimicrobial properties. For instance, a study on thiazole derivatives showed promising activity against various bacterial strains, indicating that modifications in the thiazole structure can enhance efficacy against pathogens .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2,3-dimethylphenyl)-... | Staphylococcus aureus | 8 µg/mL |
| N-(2,3-dimethylphenyl)-... | Escherichia coli | 16 µg/mL |
| N-(2,3-dimethylphenyl)-... | Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance anticancer activity .
Case Study: Anticancer Efficacy
In a recent study, a series of thiazole derivatives were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically, compounds with electron-withdrawing groups at the para position of the phenyl ring demonstrated enhanced cytotoxicity against A-431 and Jurkat cell lines .
The biological activity of N-(2,3-dimethylphenyl)-... can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazole derivatives often inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells by activating intrinsic pathways.
- Interference with DNA Replication : Certain thiazoles disrupt DNA synthesis, leading to cell cycle arrest.
Toxicity and Safety Profile
Evaluating the safety profile of N-(2,3-dimethylphenyl)-... is crucial for its potential therapeutic applications. Preliminary toxicity studies indicate low cytotoxicity in normal mammalian cell lines, suggesting that this compound may possess a favorable therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances potency.
- Substituent Effects : Methyl or halogen substituents on the phenyl ring influence both solubility and bioactivity.
Table 2: Summary of SAR Findings
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Methyl | ortho | Increased potency |
| Halogen | para | Enhanced solubility |
| Electron-withdrawing group | meta | Improved bioactivity |
相似化合物的比较
Research Findings and Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


